molecular formula C27H25N3O2S B389057 19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

Cat. No.: B389057
M. Wt: 455.6g/mol
InChI Key: LKWPSZVVMVKKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including benzothieno, pyrimido, and quinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps. One common synthetic route includes the reaction of benzothieno derivatives with appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules like indole derivatives, thiadiazoles, and triazolopyrimidines. Compared to these, 2,2-dimethyl-4,8-dioxo-5-phenyl-1,3,4,5,7,8,9,10,11,12-decahydro-2H-1benzothieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is unique due to its specific ring structure and the presence of multiple functional groups .

Properties

Molecular Formula

C27H25N3O2S

Molecular Weight

455.6g/mol

IUPAC Name

19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

InChI

InChI=1S/C27H25N3O2S/c1-27(2)12-18-23(19(31)13-27)21(15-8-4-3-5-9-15)17(14-28)24-29-25(32)22-16-10-6-7-11-20(16)33-26(22)30(18)24/h3-5,8-9,21H,6-7,10-13H2,1-2H3,(H,29,32)

InChI Key

LKWPSZVVMVKKHJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCC5)C(=O)N3)C#N)C6=CC=CC=C6)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCC5)C(=O)N3)C#N)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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